-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)
[(Cyclohex-1-en-1-yl)methyl]({[2-(2-fluorophenyl)-1,3-thiazol-5-yl]methyl})amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexene ring, a fluorophenyl group, and a thiazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling of the Fragments: The synthesized fragments are then coupled together using a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can occur at the thiazole ring, converting it to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Dihydrothiazole derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
(Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride
- (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride
Uniqueness
(Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro- and bromo- counterparts.
Propiedades
Fórmula molecular |
C17H20ClFN2S |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-N-[[2-(2-fluorophenyl)-1,3-thiazol-5-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H19FN2S.ClH/c18-16-9-5-4-8-15(16)17-20-12-14(21-17)11-19-10-13-6-2-1-3-7-13;/h4-6,8-9,12,19H,1-3,7,10-11H2;1H |
Clave InChI |
QUVQKRXYHCZDGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CNCC2=CN=C(S2)C3=CC=CC=C3F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
![hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
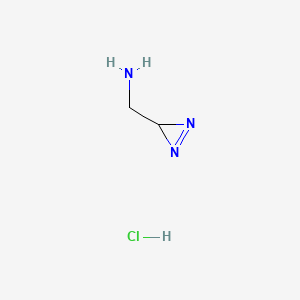
![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
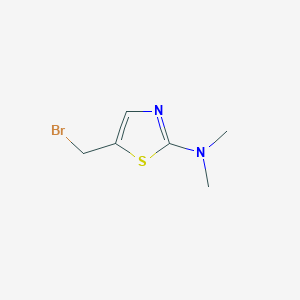
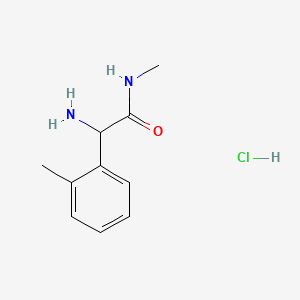
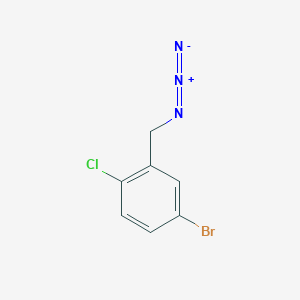
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
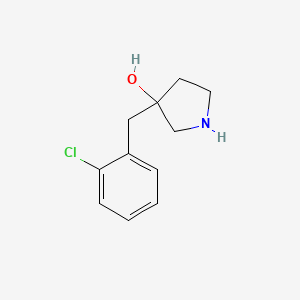
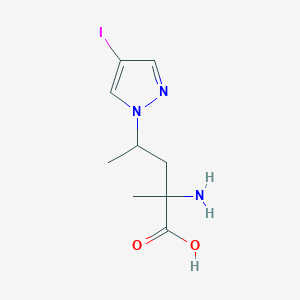

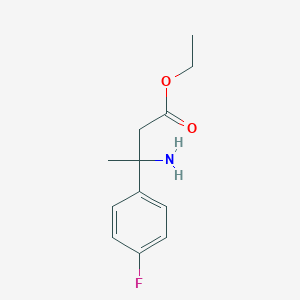
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)
